molecular formula C7H10ClNO B8006210 3-(Methoxy-d3)aniline hydrochloride

3-(Methoxy-d3)aniline hydrochloride

Cat. No.: B8006210
M. Wt: 162.63 g/mol
InChI Key: FNCKZWCTEPKMQV-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxy-d3)aniline hydrochloride is an organic compound that has garnered attention in various scientific fields due to its unique properties and applications. It is a derivative of methoxyaniline, where the methoxy group is deuterated. This compound is often used in research and industrial applications for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxy-d3)aniline hydrochloride typically involves the deuteration of methoxyaniline. One common method is the reduction of nitroarenes, where nitrobenzene derivatives are reduced to aniline derivatives . This process can be catalyzed by palladium or other transition metals. The reaction conditions often include the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxy-d3)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds .

Scientific Research Applications

3-(Methoxy-d3)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxy-d3)aniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. The deuterium atoms in the compound can influence reaction kinetics and pathways, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxy-d3)aniline hydrochloride is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties. This makes it particularly useful in studies requiring isotopic labeling and in applications where reaction kinetics are critical .

Properties

IUPAC Name

3-(trideuteriomethoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H/i1D3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCKZWCTEPKMQV-NIIDSAIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.